molecular formula C13H10BrClN2O2S B11553633 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11553633
M. Wt: 373.65 g/mol
InChI Key: CPODHBWMXZDQBS-FRKPEAEDSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a synthetic organic compound with the molecular formula C13H10BrClN2O2S. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique chemical structure, which includes a bromo-chlorophenoxy group and a thiophen-2-ylmethylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves the following steps:

    Preparation of 2-bromo-4-chlorophenol: This is achieved by bromination and chlorination of phenol.

    Formation of 2-(2-bromo-4-chlorophenoxy)acetic acid: The 2-bromo-4-chlorophenol is reacted with chloroacetic acid under basic conditions.

    Synthesis of 2-(2-bromo-4-chlorophenoxy)acetohydrazide: The 2-(2-bromo-4-chlorophenoxy)acetic acid is then converted to its hydrazide form by reaction with hydrazine hydrate.

    Condensation with thiophen-2-carbaldehyde: Finally, the 2-(2-bromo-4-chlorophenoxy)acetohydrazide is condensed with thiophen-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as hydrazine derivatives.

    Substitution: Substituted products where the bromo or chloro groups are replaced by other functional groups.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.

    Thiophen-2-ylmethylidene derivatives: Compounds with similar thiophene moieties.

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is unique due to its combination of bromo-chlorophenoxy and thiophen-2-ylmethylidene groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H10BrClN2O2S

Molecular Weight

373.65 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H10BrClN2O2S/c14-11-6-9(15)3-4-12(11)19-8-13(18)17-16-7-10-2-1-5-20-10/h1-7H,8H2,(H,17,18)/b16-7+

InChI Key

CPODHBWMXZDQBS-FRKPEAEDSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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